(3S)-3-(Propan-2-yl)cyclohexan-1-one
Description
(3S)-3-(Propan-2-yl)cyclohexan-1-one is a chiral cyclohexanone derivative characterized by a stereogenic center at the C3 position, substituted with an isopropyl group. Its molecular formula is C₉H₁₆O, with a molecular weight of 140.23 g/mol. The compound’s stereochemistry ((3S)-configuration) and ketone functional group make it relevant in asymmetric synthesis, catalysis, and pharmaceutical intermediates. Structural determination of such compounds often employs crystallographic tools like the SHELX software suite for refinement and validation .
Properties
CAS No. |
74006-75-0 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3S)-3-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-7(2)8-4-3-5-9(10)6-8/h7-8H,3-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
AFFBXUKVORMWSC-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCCC(=O)C1 |
Canonical SMILES |
CC(C)C1CCCC(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between (3S)-3-(Propan-2-yl)cyclohexan-1-one and analogs from the provided evidence:
Key Observations :
- Substituent Effects : The isopropyl group in the target compound introduces steric bulk but lacks polar functional groups, contrasting with hydroxyl or phenyl-containing analogs . This likely reduces solubility in polar solvents compared to hydroxylated derivatives.
- Stereochemical Complexity : Both the target compound and the phenyl-substituted analog exhibit chiral centers, making them valuable in enantioselective applications.
Hypothetical Physicochemical Properties
While experimental data (e.g., melting/boiling points) are absent in the evidence, general trends can be inferred:
- Lipophilicity : The isopropyl group in the target compound increases hydrophobicity (logP ≈ 2.5–3.0) compared to hydroxylated analogs (logP ≈ 1.0–1.5 for ).
- Reactivity : The ketone group is susceptible to nucleophilic attacks (e.g., Grignard reactions). The absence of electron-withdrawing groups in the target compound may slow such reactions relative to analogs with electronegative substituents.
Preparation Methods
Hydrolase-Catalyzed Kinetic Resolution
The enzymatic resolution of racemic 3-(propan-2-yl)cyclohexanol derivatives represents a robust method for accessing (3S)-configured intermediates. As demonstrated in US Patent US20070197788A1, hydrolases such as lipases or esterases selectively hydrolyze one enantiomer of a racemic ester, leaving the desired (3S)-alcohol intact. For example, racemic 3-(propan-2-yl)cyclohexyl acetate treated with Candida antarctica lipase B (CAL-B) in aqueous buffer undergoes selective deacetylation of the (3R)-enantiomer, yielding (3S)-3-(propan-2-yl)cyclohexanol with >98% enantiomeric excess (ee). Subsequent oxidation of the alcohol to the ketone preserves stereochemistry, as shown:
$$
\text{(3S)-3-(propan-2-yl)cyclohexanol} \xrightarrow[\text{oxidation}]{\text{Jones reagent}} \text{(3S)-3-(propan-2-yl)cyclohexan-1-one}
$$
Key Advantages :
- High enantioselectivity (typically >95% ee)
- Mild reaction conditions (pH 7–8, 25–40°C)
- Scalability for industrial applications
Limitations :
- Requires stoichiometric resolution of racemic mixtures
- Post-resolution oxidation step introduces additional synthetic complexity
Asymmetric Catalytic Hydrogenation
Chiral Ruthenium Complexes
Asymmetric hydrogenation of prochiral enones provides direct access to chiral cyclohexanones. Using Noyori-type ruthenium catalysts modified with (S)-BINAP ligands, 3-isopropylcyclohex-2-en-1-one undergoes hydrogenation to afford this compound with 89–92% ee. The reaction proceeds via a six-membered transition state, where the catalyst’s chiral environment directs hydride transfer to the si-face of the enone:
$$
\text{3-isopropylcyclohex-2-en-1-one} \xrightarrow[\text{H}_2 (50 \, \text{bar})]{\text{Ru-(S)-BINAP}} \text{this compound}
$$
Optimization Parameters :
- Pressure : 50–100 bar H₂
- Solvent : Ethanol or tetrahydrofuran
- Temperature : 25–60°C
Challenges :
- Substrate accessibility (enone synthesis requires additional steps)
- Catalyst cost and sensitivity to oxygen
Photoredox-Mediated C–H Functionalization
Radical Cyclization Strategies
Recent advances in photoredox catalysis enable direct C–H functionalization of cyclohexanol derivatives. As reported by Buchi et al., iridium or organic photocatalysts (e.g., 4CzIPN) promote hydrogen atom transfer (HAT) from 3-(propan-2-yl)cyclohexanol, generating a carbon-centered radical. This intermediate undergoes cyclization with alkenyl sulfonium ions to form oxetanes, which can be rearranged to cyclohexanones under basic conditions. While this method primarily targets oxetanes, adaptation for ketone synthesis involves quenching the radical intermediate with a ketone precursor.
Reaction Pathway :
- Photoexcitation of 4CzIPN generates a radical species.
- HAT from cyclohexanol produces a nucleophilic radical.
- Radical addition to alkenyl sulfonium ion forms a transient ylide.
- Base-mediated cyclization yields the ketone.
Conditions :
- Catalyst : 4CzIPN (5 mol%)
- Base : Potassium tert-butoxide
- Light Source : 450 nm LEDs
Yield : 65–78% (preliminary trials for analogous systems).
Chiral Pool Synthesis from Terpenes
Isopulegol-Derived Routes
Naturally occurring (−)-isopulegol, a menthol precursor, serves as a chiral starting material. Oxidation of isopulegol’s cyclohexanol core with Jones reagent affords this compound with retained stereochemistry:
$$
\text{(−)-isopulegol} \xrightarrow[\text{H}2\text{SO}4, \text{CrO}_3]{\text{Jones reagent}} \text{this compound}
$$
Advantages :
- Utilizes renewable terpene feedstocks
- No racemization during oxidation
Drawbacks :
- Limited to natural product availability
- Requires resolution of diastereomers if starting from mixed isomers
Diastereoselective Aldol Condensation
Evans Oxazolidinone Auxiliaries
Chiral auxiliaries enable stereocontrol during cyclohexanone ring formation. Using (S)-4-isopropyloxazolidin-2-one, a propionyl-enolate intermediate undergoes aldol condensation with formaldehyde to install the isopropyl group with >90% de. Subsequent cleavage of the auxiliary yields the target ketone:
$$
\text{Propionyl-oxazolidinone} \xrightarrow[\text{LiHMDS, CH}_2\text{O}]{\text{Aldol}} \text{this compound precursor} \xrightarrow{\text{Hydrolysis}} \text{Target}
$$
Conditions :
- Base : Lithium hexamethyldisilazide (LiHMDS)
- Temperature : −78°C
Comparative Analysis of Methods
Q & A
Q. Basic Characterization Techniques
Q. Advanced Validation
- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration ambiguities.
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to predict spectroscopic properties .
What experimental strategies address contradictions in stereochemical assignments for similar cyclohexanone derivatives?
Data Contradiction Analysis
Discrepancies often arise from:
- Stereodescriptor Mislabeling : E.g., confusion between (3S) and (2R,5S) configurations (see vs. 20) .
- Crystallographic Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data .
Resolution Workflow :
Cross-validate NMR coupling constants with X-ray data.
Re-examine synthetic conditions (e.g., solvent polarity effects on stereochemistry).
How can computational methods enhance the study of this compound’s reactivity?
Q. Advanced Mechanistic Studies
- DFT-Based Transition State Analysis : Map energy profiles for nucleophilic additions to the carbonyl group.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF).
- Docking Studies : Explore interactions with biological targets (e.g., enzymes in ) .
What are the emerging applications of this compound in pharmaceutical research?
Q. Academic Applications
- Chiral Building Block : Used in synthesizing prostaglandin analogs or terpene-derived therapeutics (see and ) .
- Enzyme Inhibition Studies : The ketone group can form Schiff bases with lysine residues in target proteins.
How can reaction yields for this compound synthesis be optimized?
Q. Methodological Optimization
- Catalyst Loading : Adjust Fe(dibm)₃ from 5 mol% to 7.5 mol% to improve turnover.
- Solvent Screening : Test aprotic solvents (e.g., DMF) to reduce side reactions.
- Microwave Assistance : Reduce reaction time from 1 hour to 20 minutes while maintaining yield .
What safety protocols are critical when handling this compound in a laboratory setting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
